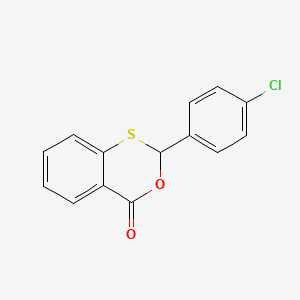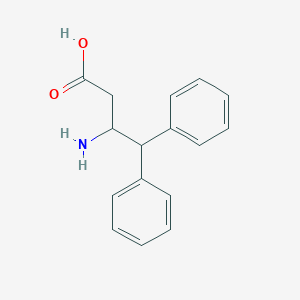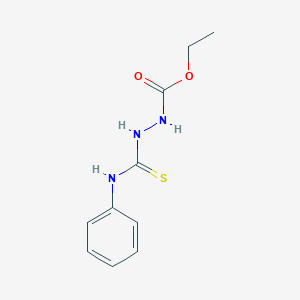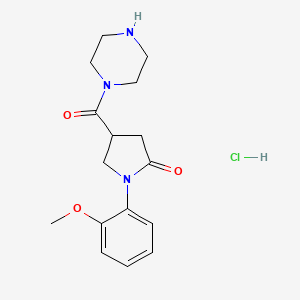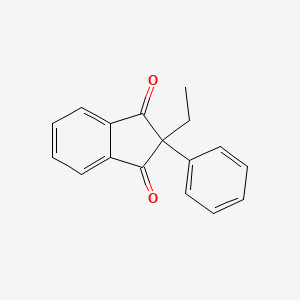![molecular formula C12H7ClO2 B1655605 4-Chloro[1,1'-biphenyl]-2,5-dione CAS No. 39171-11-4](/img/structure/B1655605.png)
4-Chloro[1,1'-biphenyl]-2,5-dione
描述
4-Chloro[1,1’-biphenyl]-2,5-dione is an organic compound with the molecular formula C12H7ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 4th position and two ketone groups are present at the 2nd and 5th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro[1,1’-biphenyl]-2,5-dione can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Wurtz-Fittig reaction, where an aryl halide reacts with sodium in the presence of a dry ether solvent . This method is less commonly used due to the harsh reaction conditions and lower yields.
Industrial Production Methods
In industrial settings, the production of 4-Chloro[1,1’-biphenyl]-2,5-dione often involves continuous flow processes to ensure high efficiency and scalability . These processes typically utilize automated systems to control reaction parameters, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
4-Chloro[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted biphenyl derivatives
科学研究应用
4-Chloro[1,1’-biphenyl]-2,5-dione has several applications in scientific research:
作用机制
The mechanism of action of 4-Chloro[1,1’-biphenyl]-2,5-dione involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
4-Chlorobiphenyl: Similar structure but lacks the ketone groups.
4-Chloro-1,1’-biphenyl-2-amine: Contains an amine group instead of ketones.
4-Chloro-1,1’-biphenyl-2,3-diol: Contains hydroxyl groups instead of ketones.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
属性
IUPAC Name |
2-chloro-5-phenylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHICAABNXHFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384729 | |
| Record name | 4-Chloro[1,1'-biphenyl]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39171-11-4 | |
| Record name | 4-Chloro[1,1'-biphenyl]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


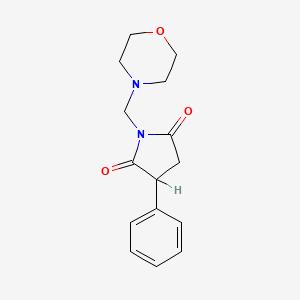
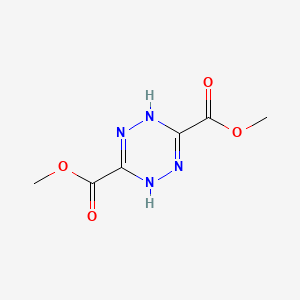
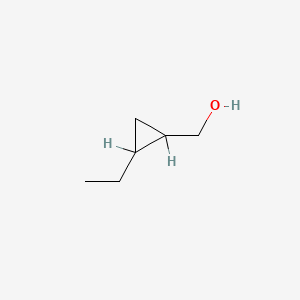
![METHYL 2-[(2-AMINO-4-METHYL-PENTANOYL)AMINO]-3-PHENYL-PROPANOATE](/img/structure/B1655525.png)
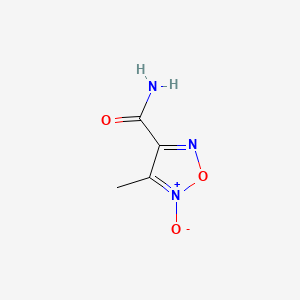
![Ethyl 2-ethylsulfanyl-5-(4-nitrophenyl)-4-oxo-7-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1655528.png)
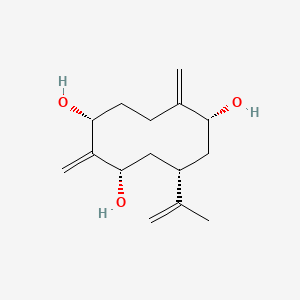
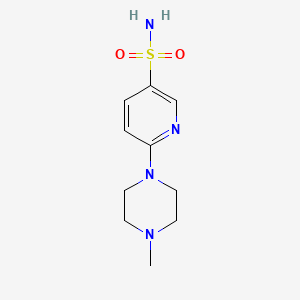
![2,4-dinitro-N-[(E)-1-phenylhexylideneamino]aniline](/img/structure/B1655533.png)
